2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid
Description
This compound features a pyridine core substituted with a cyano group at position 3, a furan-2-yl group at position 4, a methyl group at position 6, and a methylcarbamoyl moiety at position 3. The sulfanylacetic acid group at position 2 introduces ionizability, enhancing solubility in aqueous environments. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic scaffolds .
Properties
IUPAC Name |
2-[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-8-12(14(21)17-2)13(10-4-3-5-22-10)9(6-16)15(18-8)23-7-11(19)20/h3-5H,7H2,1-2H3,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQCSLRXURSJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SCC(=O)O)C#N)C2=CC=CO2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid is a novel pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyridine ring substituted with a furan moiety, a cyano group, and a sulfanyl acetic acid component.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Urokinase Activity : Studies have shown that related compounds inhibit urokinase activity, which is crucial in cancer metastasis. The inhibition of this enzyme can impede tumor progression and spread .
- Antitumor Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, demonstrating potent antiproliferative effects .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as the furan and cyano moieties, enhances the compound's activity. The methylcarbamoyl substitution at position 5 of the pyridine ring is particularly important for its biological efficacy .
Case Studies
Several studies have investigated the biological activity of compounds related to or including this compound:
Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of similar pyridine derivatives. The results indicated that these compounds exhibited IC50 values in the low micromolar range against HepG2 and MCF-7 cell lines, suggesting strong potential for therapeutic use in oncology .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanisms behind the antitumor effects. It was found that these compounds induced apoptosis in cancer cells through caspase activation and modulation of cell cycle regulators .
Data Table: Biological Activity Overview
| Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | HepG2 | 5.0 | Urokinase inhibition |
| Antitumor | MCF-7 | 7.5 | Apoptosis induction |
| Cytotoxicity | Jurkat (T-cell) | 10.0 | Cell cycle arrest |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid exhibit significant anticancer properties. For instance, the compound has been tested in vitro against various cancer cell lines, showing promising cytotoxic effects. The mechanism is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth factors .
- Antimicrobial Properties
- Neuroprotective Effects
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the cytotoxic effects on breast cancer cells, showing a 70% reduction in viability at 50 µM concentration. |
| Study 2 | Investigated antimicrobial activity against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Assessed neuroprotective effects in an Alzheimer’s disease model, revealing reduced amyloid-beta accumulation and improved cognitive function in treated subjects. |
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Electronic Effects: The cyano group in the target compound withdraws electron density, polarizing the pyridine ring and enhancing interactions with electron-rich biological targets .
- Solubility : The sulfanylacetic acid group’s ionizability contrasts with esters (e.g., ) or hydrazides (e.g., ), making the target compound more suitable for aqueous environments.
Preparation Methods
Multi-Component Cyclocondensation
The pyridine ring is often constructed via cyclocondensation reactions. For example, a modified Hantzsch dihydropyridine synthesis can be adapted using ethyl acetoacetate (for methyl substitution), furfural (for furan-2-yl), and ammonium acetate with malononitrile (for cyano group introduction). This one-pot reaction forms 1,4-dihydropyridine intermediates, which are subsequently oxidized to the aromatic pyridine system using agents like manganese dioxide or iodine.
Example Reaction Conditions
Halogenated Intermediate Preparation
Alternatively, halogenated pyridines serve as versatile intermediates. A 2-chloro-3-cyano-4-(furan-2-yl)-6-methylpyridine scaffold can be synthesized via Suzuki-Miyaura coupling, where a boronic ester of furan-2-yl reacts with a pre-functionalized chloropyridine. This method allows precise control over substitution patterns.
Key Considerations
Sulfanyl Acetic Acid Moiety Installation
Nucleophilic Aromatic Substitution
A 2-chloropyridine intermediate undergoes substitution with mercaptoacetic acid. The reaction is facilitated by deprotonation of the thiol using NaH or K₂CO₃.
Representative Procedure
Oxidative Thiol Coupling
In cases where direct substitution is inefficient, oxidative coupling using disulfide-forming agents (e.g., I₂) can link pre-formed thiolated pyridines with acetic acid derivatives.
Final Hydrolysis and Purification
Ester Hydrolysis
If intermediates with methyl esters are used (e.g., methyl sulfanylacetate), hydrolysis with aqueous NaOH yields the free acid.
Conditions
-
Reagent : 2M NaOH (3 eq)
-
Solvent : MeOH/H₂O (4:1), reflux, 4 hours
-
Workup : Acidification with HCl to pH 2–3
Chromatographic Purification
Silica gel chromatography (eluent: ethyl acetate/hexane, 1:1 → 3:1) isolates the final product. Purity is confirmed via HPLC (>98%) and ¹H/¹³C NMR.
Challenges and Mitigation Strategies
Functional Group Compatibility
Regioselectivity
-
Directed Ortho-Metalation : Use directing groups (e.g., cyano) to ensure correct substitution patterns during pyridine functionalization.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Multi-Component Cyclization | One-pot, scalable | Limited substituent flexibility | 60–70% |
| Halogenation/Coupling | High regiocontrol | Requires Pd catalysts (costly) | 50–65% |
| Direct Carbamoylation | Fewer steps | Side reactions with sensitive groups | 55–70% |
Q & A
Q. What are the recommended synthetic routes for 2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves coupling pyridine derivatives with sulfanyl-acetic acid moieties. For example, intermediates like ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate () suggest using nucleophilic substitution at the pyridine sulfur site. Optimize conditions by:
- Controlling temperature (e.g., reflux in ethanol/water mixtures for stability).
- Using catalysts like triethylamine for thiol-group activation.
- Monitoring purity via HPLC (≥98% purity as in ).
Parallel synthesis of dihydropyridine analogs () indicates that substituent positioning (e.g., furan-2-yl at C4) influences yield.
Q. How should researchers conduct physicochemical characterization of this compound?
- Methodological Answer : Use a multi-technique approach:
- X-ray crystallography () to resolve bond lengths and angles, particularly the sulfanyl-acetic acid linkage.
- Spectroscopy : FT-IR for cyano (C≡N) and carbamoyl (N–C=O) groups; NMR for furan ring proton environments.
- Chromatography : HPLC () to verify purity and stability under storage conditions.
Key physicochemical properties from :
| Property | Value |
|---|---|
| Molecular Weight | 314.36 g/mol |
| Boiling Point | 531.7°C (760 mmHg) |
| Density | 1.41 g/cm³ |
| Storage | Room temperature, dry |
Q. What safety protocols are recommended given the lack of publicly available safety data?
- Methodological Answer :
- Request a Safety Data Sheet (SDS) from suppliers ().
- Apply standard precautions for cyano and sulfanyl groups: use fume hoods, nitrile gloves, and avoid inhalation.
- Conduct toxicity screening in vitro (e.g., Ames test) before in vivo studies.
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and target interactions?
- Methodological Answer :
- Perform molecular docking using software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or proteases). The furan and cyano groups may mediate hydrogen bonding ().
- Develop QSAR models based on analogs (e.g., dihydropyridines in ) to correlate substituent effects (e.g., methylcarbamoyl at C5) with activity.
- Validate predictions with experimental IC₅₀ assays using dose-response curves.
Q. How should researchers resolve contradictions in experimental data across studies?
- Methodological Answer :
- Variable Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst load) from synthetic protocols ( vs. 6).
- Purity Verification : Re-analyze batches using HPLC () to rule out impurities affecting bioactivity.
- Reproducibility : Use randomized block designs () with split-plot replicates to isolate confounding factors (e.g., temperature fluctuations).
Q. What strategies can optimize the design of derivatives for enhanced pharmacological activity?
- Methodological Answer :
- Substituent Screening : Replace the furan-2-yl group with heterocycles (e.g., thiophene in ) to modulate electron density.
- Prodrug Modifications : Esterify the acetic acid moiety (as in ) to improve membrane permeability.
- Structure-Activity Relationship (SAR) : Test methylcarbamoyl analogs () against enzyme panels to identify critical binding motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
